molecular formula C14H12ClNO3S B2727565 N-(2-acetylphenyl)-2-chlorobenzenesulfonamide CAS No. 303152-42-3

N-(2-acetylphenyl)-2-chlorobenzenesulfonamide

Cat. No.: B2727565
CAS No.: 303152-42-3
M. Wt: 309.76
InChI Key: YYEHGTCFLMYWQI-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonamide moiety linked to a 2-acetylphenyl group. This compound belongs to a class of sulfonamides known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The acetyl group at the ortho position of the phenyl ring may influence its conformational stability and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for its physicochemical and pharmacological behavior .

Properties

IUPAC Name

N-(2-acetylphenyl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10(17)11-6-2-4-8-13(11)16-20(18,19)14-9-5-3-7-12(14)15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEHGTCFLMYWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of N-(2-acetylphenyl)-2-aminobenzenesulfonamide or N-(2-acetylphenyl)-2-thiobenzenesulfonamide.

    Oxidation Reactions: Formation of N-(2-carboxyphenyl)-2-chlorobenzenesulfonamide.

    Reduction Reactions: Formation of N-(2-acetylphenyl)benzenesulfonamide.

Scientific Research Applications

N-(2-acetylphenyl)-2-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential use as an anti-inflammatory agent due to its structural similarity to other sulfonamide-based drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The presence of the sulfonamide group is crucial for this interaction, as it mimics the structure of the enzyme’s natural substrate.

Comparison with Similar Compounds

Key Compounds:

N-(2-Acetylphenyl)-2,4,6-triisopropylbenzenesulfonamide (1e-1) : Features bulky triisopropyl substituents on the sulfonamide phenyl ring. This steric hindrance reduces molecular flexibility and may enhance thermal stability (m.p. 155–156°C) compared to less-substituted derivatives .

N-(Benzoyl)-2-chlorobenzenesulfonamide : Exhibits a dihedral angle of 73.3° between the sulfonamide and benzoyl groups, promoting intermolecular N–H···O hydrogen bonds and dimer formation. In contrast, derivatives with electron-withdrawing groups (e.g., 4-chloro, 4-nitro) show larger dihedral angles (85–89°), altering crystal packing and solubility .

2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide : Contains additional chlorine atoms, increasing molar mass (378.66 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Table 1: Structural and Physical Properties

Compound Substituents Molar Mass (g/mol) Melting Point (°C) Dihedral Angle (°)
N-(2-Acetylphenyl)-2-chlorobenzenesulfonamide 2-acetylphenyl, 2-Cl Not reported Not reported Not reported
1e-1 2,4,6-triisopropyl Not reported 155–156 Not reported
N-(Benzoyl)-2-chlorobenzenesulfonamide Benzoyl Not reported Not reported 73.3
Compound in 2,4-dichlorophenyl 378.66 Not reported Not reported

Biological Activity

N-(2-acetylphenyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits significant potential due to its structural features, which facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to engage in electrostatic interactions with protein residues, which can inhibit the activity of various enzymes involved in inflammatory and cancer pathways. For instance, studies have shown that derivatives of this compound can inhibit key enzymes such as tyrosinase and acetylcholinesterase, contributing to their therapeutic effects .

Anticancer Activity

Research indicates that this compound exhibits considerable anticancer properties. It has been tested against several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • HL-60 (acute promyelocytic leukemia)
  • AGS (gastric adenocarcinoma)

In vitro assays demonstrated that the compound induces cell cycle arrest in the subG0 phase and activates apoptotic pathways through caspase activation (caspase-8 and -9), suggesting its potential as an anticancer agent . The IC50 values for these tests ranged from 0.89 to 9.63 µg/mL, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa0.89Induces apoptosis via caspase activation
HL-605.00Cell cycle arrest in subG0 phase
AGS9.63Mitochondrial membrane depolarization

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. The compound demonstrated a dose-dependent ability to inhibit radical formation (DPPH and ABTS assays), highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that while the compound exhibits some antibacterial properties, it is less effective compared to other derivatives .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus>500Low
Escherichia coli>500Low
Methicillin-resistant S. aureus>500Low

Case Studies and Research Findings

  • Cell Cycle Analysis : In a study involving AGS cells treated with this compound, researchers observed a significant increase in the population of cells in the subG0 phase, rising from 2.05% in control cells to 27.1% at a concentration of 10 µg/mL .
  • Caspase Activation : The compound was found to significantly enhance the activity of caspases involved in apoptosis, suggesting that it triggers both extrinsic and intrinsic apoptotic pathways .
  • Antioxidant Efficacy : The highest antiradical effect was observed at concentrations that inhibited DPPH and ABTS radicals effectively, demonstrating its potential utility in combating oxidative stress .

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